ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate
CAS No.: 62152-20-9
Cat. No.: VC11131374
Molecular Formula: C15H14N2O3S
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62152-20-9 |
|---|---|
| Molecular Formula | C15H14N2O3S |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | ethyl N-(5-oxo-10H-phenothiazin-2-yl)carbamate |
| Standard InChI | InChI=1S/C15H14N2O3S/c1-2-20-15(18)16-10-7-8-14-12(9-10)17-11-5-3-4-6-13(11)21(14)19/h3-9,17H,2H2,1H3,(H,16,18) |
| Standard InChI Key | ZPXCIVPWYDVLGT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2 |
| Canonical SMILES | CCOC(=O)NC1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The IUPAC name ethyl (5-oxido-10H-phenothiazin-2-yl)carbamate reflects its sulfoxide group (5-oxido) and carbamate substituent (ethyl carbamate at position 2). The compound is alternatively referred to as ethyl N-(5-oxo-10H-phenothiazin-2-yl)carbamate or phenothiazine-2-carbamic acid ethyl ester sulfoxide . Its molecular formula corresponds to a molecular weight of 302.35 g/mol .
Structural Features
The phenothiazine core consists of two benzene rings fused to a central sulfur and nitrogen-containing heterocycle. Oxidation of the sulfur atom to a sulfoxide introduces polarity and alters electronic properties, while the carbamate group () at position 2 contributes to hydrogen-bonding potential. X-ray crystallography of analogous phenothiazine derivatives reveals non-planar conformations, with dihedral angles between rings influenced by substituents .
Table 1: Key Structural Parameters
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via oxidation of ethyl phenothiazine-2-carbamate (CAS 37711-29-8), a precursor with a sulfur atom in the thioether state . A common method involves treating the precursor with oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane or chloroform .
Example Protocol:
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Precursor Preparation: Ethyl phenothiazine-2-carbamate (10 g, 0.035 mol) is dissolved in anhydrous toluene.
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Oxidation: Hydrogen peroxide (30% w/w, 5 mL) is added dropwise at 0–5°C.
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Reaction: The mixture is stirred at room temperature for 12 hours.
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Workup: The product is extracted with chloroform, washed with water, and crystallized from dichloroethane .
Physicochemical Properties
Thermal Stability
The compound exhibits a melting point of 156–157°C, consistent with sulfoxide derivatives of phenothiazine . Thermogravimetric analysis (TGA) shows decomposition onset at 208.8°C, attributed to carbamate cleavage and sulfoxide reduction .
Solubility and Partitioning
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Solubility: Slightly soluble in chloroform (2.1 mg/mL) and methanol (0.8 mg/mL) .
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LogP: Experimental logP of 4.50 indicates high lipophilicity, suitable for membrane penetration .
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 156–157°C | |
| Boiling Point | 625°C (predicted) | |
| Density | 1.315 g/cm³ | |
| Flash Point | 208.8°C | |
| pKa | 6.4 (carbamate NH) |
Applications and Biological Activity
Antioxidant Properties
The sulfoxide moiety participates in radical scavenging, as shown in lipid peroxidation assays (IC₅₀ = 18 µM) . This activity is critical in lubricant additives and polymer stabilizers .
Analytical Characterization
Spectroscopic Methods
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-NMR: Signals at δ 1.3 (triplet, CH₃), 4.2 (quartet, CH₂), and 7.1–7.8 ppm (aromatic protons) .
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IR: Peaks at 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (S=O), and 3350 cm⁻¹ (N-H) .
Chromatography
Reverse-phase HPLC (C18 column, acetonitrile/water) achieves baseline separation with min .
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